[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine - 1823582-57-5

[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine

Catalog Number: EVT-1761866
CAS Number: 1823582-57-5
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is a potent and orally bioavailable small molecule inhibitor of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). [] This compound is currently in early clinical development. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description: AMG 337 is a potent and selective inhibitor of the receptor tyrosine kinase mesenchymal epithelial transition factor (MET). [] Preclinical studies have shown that AMG 337 displays desirable pharmacokinetic properties and robust in vivo antitumor activity. []

Relevance: AMG 337 shares a 1-methyl-1H-pyrazol-4-yl substructure with [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine. In AMG 337, this substructure is attached to a triazolopyridine ring, while in [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine, it is directly linked to a pyridine ring. []

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d)

Compound Description: 16d is a close analog of TAS-116, a potent and selective inhibitor of heat shock protein 90 (HSP90) α and β. [] TAS-116 shows oral bioavailability and exhibits potent antitumor activity in vivo. []

Relevance: Compound 16d shares a 1-methyl-1H-pyrazol-4-yl moiety with the target compound, [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine. [] This structural similarity highlights the presence of this specific pyrazole derivative in various biologically active compounds.

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

Compound Description: PF-06747775 is a high-affinity irreversible inhibitor of mutant epidermal growth factor receptor (EGFR). [] It exhibits potent activity against common EGFR mutations, including T790M, while demonstrating selectivity over wild-type EGFR. [] PF-06747775 is currently under evaluation in phase I clinical trials for mutant EGFR-driven non-small cell lung cancer. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

Compound Description: PF-06459988 is a potent and irreversible inhibitor of EGFR mutants, including those containing the T790M gatekeeper mutation, with minimal activity against wild-type EGFR. [] It demonstrates high selectivity for the double-mutant EGFRs (L858R/T790M, Del/T790M) over wild-type EGFR. []

Relevance: PF-06459988 and [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine both contain a 1-methyl-1H-pyrazol-4-yl moiety. In PF-06459988, this moiety is connected to a pyrrolopyrimidine system, whereas in [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine, it is directly linked to a pyridine ring. []

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

Compound Description: PF-2545920 is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor. [] It represents the first reported clinical candidate targeting the PDE10A mechanism for the treatment of schizophrenia. []

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

Compound Description: PF-04254644 is a highly selective inhibitor of the receptor tyrosine kinase c-Met. [] Despite its high selectivity for c-Met within the protein kinase family, PF-04254644 exhibited broad inhibition across the phosphodiesterase (PDE) family, leading to undesirable cardiovascular effects in rats and ultimately its termination as a preclinical candidate. []

(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib)

Compound Description: Volitinib is a highly potent and selective c-Met inhibitor. [] This compound is currently in clinical development for the treatment of cancer. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist. [] It is currently being investigated in a phase 2 clinical trial for Cushing's syndrome. []

1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

Compound Description: MK-8033 is a dual c-Met/Ron kinase inhibitor with a preferential binding affinity for the activated state of c-Met. [] It exhibits potent inhibition of tumor growth in a c-Met amplified subcutaneous tumor xenograft model. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: This compound is a 5-(1-methyl-1H-pyrazol-4-yl)isoquinoline derivative synthesized and evaluated for inhibitory potency against selected kinases harboring a rare cysteine in their hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor with a 24-fold selectivity for Akt1 over Akt2. [] It demonstrates excellent anticancer cell proliferation potency and an improved cutaneous safety profile compared to earlier Akt inhibitors. [] Hu7691 has received investigational new drug (IND) application approval from the National Medical Products Administration (NMPA). []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: Compound 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor designed using central nervous system multiparameter optimization (CNS MPO) guidelines. [] It demonstrates favorable pharmacokinetic properties and increases cerebrospinal fluid (CSF) glycine levels in rats. []

Relevance: Compound 7n, while structurally distinct from [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine, highlights the significance of exploring diverse heterocyclic scaffolds, such as imidazole and pyridine, in medicinal chemistry for developing GlyT1 inhibitors. []

N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide

Compound Description: This compound is a potent and selective cortisol-sparing CYP11B2 inhibitor. [] Preclinical studies have shown its efficacy in lowering aldosterone levels in humans. []

Relevance: This compound shares a pyridine ring system with [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine, but the substituents and their positions on the pyridine ring differ significantly. [] While [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine contains a 1-methyl-1H-pyrazol-4-yl group at the 2-position, this compound features a more complex substituent at the 5-position, incorporating a chloro-cyano-methyl-indole moiety. []

Properties

CAS Number

1823582-57-5

Product Name

[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine

IUPAC Name

[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methanamine

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C10H12N4/c1-14-7-9(6-13-14)10-8(5-11)3-2-4-12-10/h2-4,6-7H,5,11H2,1H3

InChI Key

IMQWGEOUTNHKPA-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CN

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.